[5-Hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl](thiophen-3-yl)methanone
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Overview
Description
5-Hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-ylmethanone is a complex organic compound that features a benzofuran core substituted with a piperidinylmethyl group and a thiophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-ylmethanone typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a benzofuran intermediate.
Attachment of the Thiophenyl Methanone Moiety: The final step involves the coupling of the thiophenyl methanone group to the benzofuran core, which can be achieved through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the thiophenyl methanone moiety can be reduced to an alcohol.
Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-4-(morpholin-1-ylmethyl)-1-benzofuran-3-ylmethanone
- 5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-ylmethanone
Uniqueness
Compared to similar compounds, 5-Hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-ylmethanone is unique due to the presence of the piperidinylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications.
Properties
Molecular Formula |
C19H19NO3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C19H19NO3S/c21-16-4-5-17-18(14(16)10-20-7-2-1-3-8-20)15(11-23-17)19(22)13-6-9-24-12-13/h4-6,9,11-12,21H,1-3,7-8,10H2 |
InChI Key |
INKQJQQONHSHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CSC=C4)O |
Origin of Product |
United States |
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